N-ethyl-4-nitrobenzamide
Overview
Description
“N-ethyl-4-nitrobenzamide” is a chemical compound with the linear formula C9H10N2O3 . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of benzamides, including “N-ethyl-4-nitrobenzamide”, can be achieved through direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “N-ethyl-4-nitrobenzamide” consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 194.187 Da .Physical And Chemical Properties Analysis
“N-ethyl-4-nitrobenzamide” has a molecular weight of 194.19 . The InChI code for the compound is 1S/C9H10N2O3/c1-2-10-9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) .Scientific Research Applications
Synthesis of Benzamides
“N-ethyl-4-nitrobenzamide” is a type of benzamide. Benzamides are synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .
Pharmaceutical Applications
Benzamides are used widely in the pharmaceutical industry. They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .
Industrial Applications
Benzamides, including “N-ethyl-4-nitrobenzamide”, are also used in industries such as paper, plastic, and rubber .
Intermediate Product in Synthesis of Therapeutic Agents
Benzamides are used as an intermediate product in the synthesis of therapeutic agents .
Antimicrobial Activity
Some derivatives of 4-nitrobenzamide have shown antimicrobial activity. For example, compounds 3a and 3a1 were found to be most active compared to other synthesized compounds .
Chemical Research
“N-ethyl-4-nitrobenzamide” and similar compounds can be used in chemical research, for instance, in the study of reaction mechanisms .
Safety and Hazards
“N-ethyl-4-nitrobenzamide” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for “N-ethyl-4-nitrobenzamide” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Since benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents, new synthetic methods for this type of compounds can be of considerable importance .
properties
IUPAC Name |
N-ethyl-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-10-9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUZNEBLPIHWAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324493 | |
Record name | N-ethyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-nitrobenzamide | |
CAS RN |
50445-50-6 | |
Record name | 50445-50-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-ethyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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